Cas no 14056-07-6 (2-(hydroxymethyl)-4-iodophenol)

2-(Hydroxymethyl)-4-iodophenol is a halogenated phenolic compound featuring both a hydroxymethyl (–CH₂OH) and an iodo (–I) substituent on its aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and the preparation of functionalized aromatic systems. The presence of the hydroxymethyl group enhances solubility in polar solvents, facilitating further derivatization, while the iodine moiety offers versatility in metal-catalyzed transformations such as Suzuki or Ullmann couplings. Its well-defined reactivity profile and stability under controlled conditions make it suitable for pharmaceutical, agrochemical, and materials science applications. The compound is typically handled under inert conditions to preserve its integrity.
2-(hydroxymethyl)-4-iodophenol structure
14056-07-6 structure
Product Name:2-(hydroxymethyl)-4-iodophenol
CAS No:14056-07-6
MF:C7H7IO2
MW:250.033754587173
CID:1294312
PubChem ID:12545259
Update Time:2025-05-21

2-(hydroxymethyl)-4-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(Hydroxymethyl)-4-iodophenol
    • 4-Jod-2-hydroxymethyl-phenol
    • 2-HYDROXY-5-IODOBENZYL ALCOHOL
    • SureCN2120782
    • 2-hydroxy-5-iodo-benzyl alcohol
    • 5-Jod-saligenin
    • 2-Hydroxy-5-jod-benzylalkohol
    • 5-Jod-salicylalkohol
    • 5-iodo-2-hydroxybenzyl alcohol
    • CTK8G9215
    • 2-hydroxy-5-iodoBenzenemethanol
    • BENZENEMETHANOL, 2-HYDROXY-5-IODO
    • NXOVQYQJPVOXBC-UHFFFAOYSA-N
    • MFCD06202813
    • CS-0163215
    • SCHEMBL2120782
    • D81518
    • 14056-07-6
    • DTXSID10502025
    • BS-48980
    • 5-Jod-2-oxy-benzylalkohol
    • DA-10572
    • 2-(hydroxymethyl)-4-iodophenol
    • MDL: MFCD06202813
    • Inchi: 1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
    • InChI Key: NXOVQYQJPVOXBC-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)CO)O

Computed Properties

  • Exact Mass: 249.94908g/mol
  • Monoisotopic Mass: 249.94908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.5Ų

2-(hydroxymethyl)-4-iodophenol Pricemore >>

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Additional information on 2-(hydroxymethyl)-4-iodophenol

2-(Hydroxymethyl)-4-Iodophenol: A Comprehensive Overview

2-(Hydroxymethyl)-4-iodophenol, also known by its CAS number 14056-07-6, is a compound of significant interest in various scientific and industrial applications. This organic compound, characterized by its phenolic structure with an iodine substituent and a hydroxymethyl group, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its applications have further highlighted its importance in contemporary research.

The molecular structure of 2-(hydroxymethyl)-4-iodophenol consists of a phenol ring with two substituents: a hydroxymethyl group (-CH₂OH) at the 2-position and an iodine atom (I) at the 4-position. This arrangement imparts the compound with distinct reactivity and solubility properties. The hydroxymethyl group introduces hydrophilicity, while the iodine atom contributes to both electronic effects and potential applications in radiochemistry. Recent studies have explored the influence of these substituents on the compound's stability and reactivity under various conditions.

From a synthetic perspective, 2-(hydroxymethyl)-4-iodophenol can be synthesized through several routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these methods to enhance yield and purity, leveraging modern catalytic systems and green chemistry principles. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to facilitate the formation of this compound with high efficiency.

In terms of applications, 2-(hydroxymethyl)-4-iodophenol has shown promise in drug discovery, particularly in the development of antiviral and anticancer agents. Its ability to act as a precursor for more complex molecules has made it a valuable intermediate in organic synthesis. Additionally, its radiochemical properties have been explored for use in diagnostic imaging agents, where iodine's ability to emit gamma rays makes it useful in positron emission tomography (PET) scans.

Recent studies have also investigated the environmental fate and toxicity of 2-(hydroxymethyl)-4-iodophenol. Understanding its biodegradation pathways is crucial for assessing its impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, though specific rates depend on environmental factors such as pH and temperature.

The versatility of 2-(hydroxymethyl)-4-iodophenol extends to materials science, where it has been employed as a building block for polymeric materials with tailored properties. Its ability to form hydrogen bonds due to the hydroxymethyl group contributes to enhanced material stability and functionality.

In conclusion, 2-(hydroxymethyl)-4-iodophenol, CAS number 14056-07-6, is a multifaceted compound with diverse applications across various disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule in both academic research and industrial development. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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